molecular formula C5H5NO3 B1611961 3-Aminofuran-2-carboxylic acid CAS No. 1260849-97-5

3-Aminofuran-2-carboxylic acid

Cat. No.: B1611961
CAS No.: 1260849-97-5
M. Wt: 127.1 g/mol
InChI Key: KDFCUBIYBSEWBS-UHFFFAOYSA-N
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Description

3-Aminofuran-2-carboxylic acid is an organic compound belonging to the furan family It features a furan ring substituted with an amino group at the third position and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminofuran-2-carboxylic acid can be synthesized through several methods:

    From Furan-2-carboxylic Acid: One common method involves the nitration of furan-2-carboxylic acid followed by reduction to yield this compound.

    From Furan Derivatives: Another approach is the amination of furan derivatives under specific conditions to introduce the amino group at the desired position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, optimized for yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

3-Aminofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

    Condensation Reagents: Aldehydes, ketones, acid catalysts.

Major Products:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or acylated derivatives.

    Condensation Products: Schiff bases.

Scientific Research Applications

3-Aminofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-aminofuran-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the carboxylic acid group can engage in acid-base interactions. These interactions influence the compound’s reactivity and biological activity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Potential to intercalate with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

3-Aminofuran-2-carboxylic acid can be compared with other similar compounds, such as:

    Furan-2-carboxylic Acid: Lacks the amino group, resulting in different reactivity and applications.

    3-Aminobenzoic Acid: Similar structure but with a benzene ring instead of a furan ring, leading to different chemical properties.

    3-Aminopyridine-2-carboxylic Acid: Contains a pyridine ring, which affects its electronic properties and reactivity.

Uniqueness:

  • The presence of both an amino group and a carboxylic acid group on the furan ring makes this compound a versatile compound with unique reactivity and potential applications in various fields.

Properties

IUPAC Name

3-aminofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFCUBIYBSEWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592781
Record name 3-Aminofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260849-97-5
Record name 3-Aminofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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